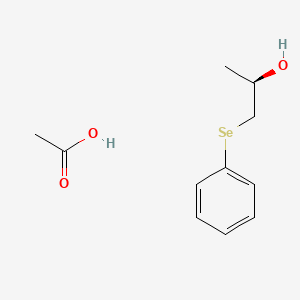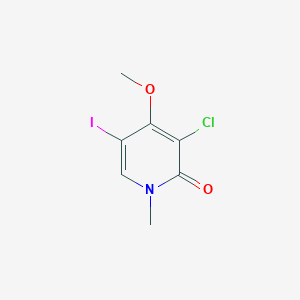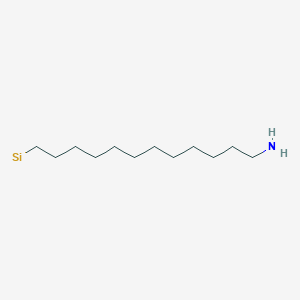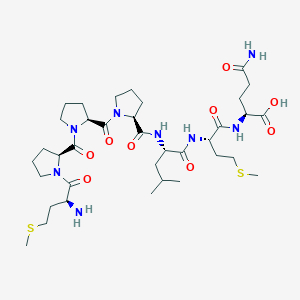
methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate: is an organic compound with a complex structure that includes an iodine atom, making it a valuable molecule in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate typically involves multiple steps, starting from readily available starting materials. One common method involves the iodination of a precursor compound, such as 2,4-dimethylpentanoic acid, followed by esterification to form the methyl ester. The iodination step can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding hydrocarbon.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives where the iodine atom is replaced by another functional group.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Oxidation Reactions: Products include carboxylic acids or other oxidized forms of the ester.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of the iodine atom can enhance the biological activity of the resulting molecules, making it a valuable building block in drug discovery.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.
Vergleich Mit ähnlichen Verbindungen
Methyl (2S,4R)-4-methylglutamate: Another compound with a similar stereochemistry but different functional groups.
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Shares the (2S,4R) configuration but has different substituents and applications.
Uniqueness: Methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. Its specific stereochemistry also contributes to its uniqueness, making it a valuable compound for stereoselective synthesis and research applications.
Eigenschaften
CAS-Nummer |
918437-99-7 |
|---|---|
Molekularformel |
C8H15IO2 |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
methyl (2S,4R)-5-iodo-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H15IO2/c1-6(5-9)4-7(2)8(10)11-3/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
HKTBAQCCJDBKSC-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@H](C[C@H](C)C(=O)OC)CI |
Kanonische SMILES |
CC(CC(C)C(=O)OC)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)











![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
